N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
Overview
Description
“N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound . This compound is part of a class of molecules that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with appropriate aromatic acids . The process typically involves dissolving the compounds in phosphorus oxychloride and refluxing for a certain period .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. For similar compounds, reactions have been observed with various agents, leading to a range of products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, properties such as solubility, boiling point, and specific gravity have been reported .Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring have been associated with anti-inflammatory properties . They have shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response .
Mode of Action
The compound likely interacts with its targets through the formation of a compact protective coating, a process facilitated by the presence of the thiazole ring . This interaction could inhibit the activity of the target enzymes, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX enzymes disrupts the synthesis of prostaglandins, which are key mediators of inflammation. This disruption can lead to a decrease in inflammation and pain .
Pharmacokinetics
The bioavailability of similar compounds is influenced by their ability to form a compact protective coating on the target site . This coating could potentially enhance the compound’s absorption and prolong its action.
Result of Action
The primary result of the compound’s action is the reduction of inflammation. By inhibiting COX enzymes, the compound can decrease the production of prostaglandins, thereby reducing inflammation and associated symptoms .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-10-18(22-19(25)12-27-14-6-4-3-5-7-14)24(23-13)20-21-16-9-8-15(26-2)11-17(16)28-20/h3-11H,12H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRHHTZMYRDPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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